2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(3-fluoro-4-methoxyphenyl)-N’-hydroxyethanimidamide is an organic compound that features a fluorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-N’-hydroxyethanimidamide typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxyphenylboronic acid, which is then subjected to a series of reactions to introduce the hydroxyethanimidamide group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-4-methoxyphenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(3-fluoro-4-methoxyphenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit glycogen synthase kinase-3 beta, which plays a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxyacetophenone: A related compound with similar structural features.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a fluorine and methoxy group attached to a phenyl ring.
Uniqueness
2-(3-fluoro-4-methoxyphenyl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXPUVWYDGCIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=NO)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=N/O)/N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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